molecular formula C10H9NS B12902434 4-Methylquinoline-8-thiol CAS No. 13982-83-7

4-Methylquinoline-8-thiol

Cat. No.: B12902434
CAS No.: 13982-83-7
M. Wt: 175.25 g/mol
InChI Key: JVQFOBRPSFFLJP-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 4-position and a thiol group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-thiol typically involves the thiation of 4-methylquinoline derivatives. One common method includes the reaction of 4-chloro-8-methylquinoline with thiourea in boiling ethanol, which yields this compound . Another approach involves the use of phosphorus pentasulfide to convert 4-hydroxy-8-methylquinoline to its thio-analogue .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methylquinoline-8-thiol is primarily related to its ability to interact with biological molecules through its thiol group. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system also contributes to its biological activity by facilitating interactions with DNA and proteins .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinoline-8-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Its thiol group allows for specific interactions with metal ions and biological molecules, making it a valuable compound in various applications .

Properties

CAS No.

13982-83-7

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-methylquinoline-8-thiol

InChI

InChI=1S/C10H9NS/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3

InChI Key

JVQFOBRPSFFLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)S

Origin of Product

United States

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